6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one
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Overview
Description
6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a pyrazine ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrazine with an appropriate oxazinone precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazino[2,3-B][1,4]oxazine: Similar in structure but lacks the chlorine atom.
2H-Pyrazino[2,3-B][1,4]oxazin-3(4H)-one: Similar core structure without the chlorine substitution.
Chloropyrazine derivatives: Compounds with similar pyrazine rings but different substituents.
Uniqueness
6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one is unique due to the presence of both the pyrazine and oxazine rings, as well as the chlorine substitution. This combination of features imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C6H4ClN3O2 |
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Molecular Weight |
185.57 g/mol |
IUPAC Name |
6-chloro-4H-pyrazino[2,3-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C6H4ClN3O2/c7-3-1-8-6-5(9-3)10-4(11)2-12-6/h1H,2H2,(H,9,10,11) |
InChI Key |
BZTYGYDSIJOIJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=NC(=CN=C2O1)Cl |
Origin of Product |
United States |
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